5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Description
5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (C₁₅H₁₈N₂O₃, MW: 274.32) is a pyrazole-based carboxylic acid derivative featuring a 3-tert-butyl-4-methoxyphenyl substituent at the 5-position of the pyrazole ring. It is cataloged with a purity of 95% and stored at +4°C, indicating stability under controlled conditions. The compound’s structural features align with bioactive pyrazole derivatives, which are often explored for pharmaceutical applications such as enzyme inhibition or anti-inflammatory activity .
Properties
IUPAC Name |
3-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)10-7-9(5-6-13(10)20-4)11-8-12(14(18)19)17-16-11/h5-8H,1-4H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRGSNBYNPMOGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of β-Keto Esters and β-Enamino Diketones
- Starting from appropriately substituted phenylacetic acids or related precursors, β-keto esters are synthesized via condensation reactions, often employing Meldrum’s acid or similar reagents in the presence of coupling agents like EDC·HCl and catalysts such as DMAP.
- These β-keto esters are then converted to β-enamino diketones by treatment with N,N-dimethylformamide dimethyl acetal (DMF·DMA), which facilitates the formation of the enamine functionality crucial for subsequent cyclization.
Cyclocondensation with Hydrazine Derivatives
- The β-enamino diketones react with substituted hydrazines, such as 3-tert-butyl-4-methoxyphenylhydrazine, under reflux conditions in solvents like ethanol or acetonitrile.
- Solvent choice significantly affects regioselectivity and yield. For example, ethanol (a polar protic solvent) provides high regioselectivity (up to 99.5%) and good yields (~78%) of the desired pyrazole regioisomer.
- The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the β-enamino diketone, followed by cyclization and tautomerization to form the pyrazole ring.
Hydrolysis and Purification
- The ester intermediates formed are hydrolyzed under basic conditions, commonly using lithium hydroxide (LiOH) in dioxane or aqueous media, to yield the free carboxylic acid.
- Acidic hydrolysis using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) is also employed depending on protecting groups and substrate sensitivity.
- Purification is achieved by extraction, crystallization, or preparative liquid chromatography. However, some methods report difficulties in isolating the product due to solubility issues and low yields, necessitating optimization for industrial scalability.
| Step | Method/Condition | Yield (%) | Notes |
|---|---|---|---|
| β-Keto ester synthesis | Meldrum’s acid + EDC·HCl + DMAP | 70-85 | Efficient formation of β-keto esters from protected amino acids or phenylacetic acids |
| β-Enamino diketone formation | Treatment with DMF·DMA | 75-90 | Key intermediate for regioselective pyrazole formation |
| Cyclocondensation | Hydrazine derivative in EtOH, reflux | 70-80 | High regioselectivity in EtOH; ACN and CCl4 less effective |
| Ester hydrolysis | LiOH in dioxane, RT, 16 h | 80-90 | Basic hydrolysis preferred for ester to acid conversion |
| Purification | Extraction, crystallization, chromatography | Variable | Challenges in isolation due to solubility; optimization needed for industrial scale |
- The regioselectivity of pyrazole formation is highly solvent-dependent, with polar protic solvents favoring the desired isomer.
- Use of substituted hydrazines such as 3-tert-butyl-4-methoxyphenylhydrazine is critical for introducing the specific aryl substituent.
- Industrial-scale synthesis faces challenges including low separation yields and solvent usage; recent patents suggest improved processes with safer reagents and better impurity control.
- Hydrolysis steps require careful control to avoid product loss due to solubility in aqueous phases.
- Alternative methods involving direct cyclization of β-diketoesters with hydrazines under mild conditions have been reported, but often require transition metal catalysts or hazardous reagents, limiting industrial applicability.
The preparation of 5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid involves a well-established synthetic sequence starting from β-keto esters, proceeding through β-enamino diketones, and culminating in cyclocondensation with substituted hydrazines. Optimization of solvent, temperature, and hydrolysis conditions is essential to maximize yield and regioselectivity. While laboratory-scale methods are efficient, industrial-scale synthesis demands further refinement to address purification challenges and environmental concerns.
Chemical Reactions Analysis
Types of Reactions
5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that 5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid exhibits several noteworthy biological activities, including:
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Antioxidant Properties : Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.
- Anticancer Activity : Preliminary investigations indicate that the compound may possess anticancer properties, particularly in specific cancer cell lines.
Medicinal Chemistry
The compound's unique structure allows it to serve as a lead compound in medicinal chemistry. Researchers are exploring its derivatives to enhance potency and selectivity against specific biological targets.
Drug Development
Due to its anti-inflammatory and antioxidant properties, this compound is being investigated for potential use in drug formulations aimed at treating chronic diseases such as arthritis and cardiovascular disorders.
Agricultural Science
Preliminary studies suggest that the compound may have applications in agrochemicals, particularly as a pesticide or herbicide due to its biological activity against certain pathogens.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study B | Antioxidant activity | Showed strong free radical scavenging ability compared to standard antioxidants. |
| Study C | Anticancer properties | Exhibited cytotoxic effects against breast cancer cell lines with IC50 values indicating potency. |
Mechanism of Action
The mechanism of action of 5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Research Findings
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : Derivatives like 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (C₁₀H₇N₃O₄) exhibit enhanced reactivity in esterification reactions due to the nitro group’s electron-withdrawing nature, making them intermediates for inhibitors targeting enzymes such as membrane-bound pyrophosphatases .
- Halogen Substitutions : Chloro- and fluoro-substituted analogs (e.g., 5-(3-chlorophenyl) and 5-(4-fluorophenyl)) are associated with improved binding to biological targets. For instance, fluorophenyl derivatives have shown anti-inflammatory activity in preclinical models .
Pharmacological Potential
- Pyrazole-3-carboxylic acids with methoxy or tert-butyl groups (e.g., the target compound) are under investigation for kinase inhibition due to their ability to mimic ATP-binding motifs .
- Analogs like 5-(2-furyl)-1H-pyrazole-3-carboxylic acid serve as building blocks for metal-organic frameworks (MOFs) or coordination polymers, leveraging their carboxylic acid functionality .
Biological Activity
5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, a compound with the molecular formula C₁₅H₁₈N₂O₃ and CAS number 1037734-71-6, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃ |
| Molecular Weight | 274.32 g/mol |
| CAS Number | 1037734-71-6 |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways involved in cancer progression and inflammation. Studies indicate that compounds within the pyrazole class can inhibit microtubule assembly and induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 3.79 µM, indicating effective inhibition of cell proliferation .
- A549 (Lung Cancer) : It was found to inhibit A549 cell growth with an IC50 value of 26 µM .
- NCI-H460 (Lung Cancer) : The compound showed promising results with a GI50 value of 12.50 µM .
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Apoptosis Induction : A study evaluated the apoptosis-inducing effects of pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds similar to this compound enhanced caspase-3 activity significantly, confirming their role in promoting apoptosis at concentrations as low as 1 µM .
- Microtubule Destabilization : Another research highlighted that pyrazole derivatives could act as microtubule-destabilizing agents, which is crucial for their anticancer efficacy. The tested compounds inhibited microtubule assembly by up to 52% at concentrations around 20 µM .
Q & A
Q. What synthetic methodologies are most effective for preparing 5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, and how is purity validated?
The compound is synthesized via condensation of substituted pyrazole precursors with aryl reagents. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester reacts with acid anhydrides or chlorides under inert conditions. Key steps include temperature control (40–100°C) and palladium-catalyzed cross-coupling for regioselectivity. Purity is confirmed using IR (to verify functional groups), ¹H-NMR (to assess substitution patterns), mass spectrometry (for molecular weight validation), and elemental analysis (to ensure stoichiometric integrity) .
Q. What analytical techniques are recommended for characterizing this compound’s structural and electronic properties?
X-ray crystallography resolves crystal packing and hydrogen-bonding networks, as demonstrated in tert-butyl-substituted pyrazole derivatives . Spectroscopic methods like ¹³C-NMR and UV-Vis analyze electronic effects of the tert-butyl and methoxy groups. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while differential scanning calorimetry (DSC) assesses thermal stability .
Q. How is the compound’s preliminary pharmacological activity screened in vitro?
Standard assays include COX-2 inhibition (via enzyme-linked immunosorbent assays, ELISA) and kinase binding (using ATP-competitive fluorescence polarization). For anti-inflammatory potential, lipopolysaccharide (LPS)-induced TNF-α suppression in macrophages is measured. Dose-response curves (IC₅₀ values) are generated to compare efficacy against reference drugs .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s anti-proliferative effects in cancer models?
The pyrazole core inhibits mTOR/p70S6K signaling, inducing autophagy in prostate cancer cells. Structural analogs with trifluoromethyl substitutions enhance binding to the kinase’s hydrophobic pocket, as shown in pyrazolo[4,3-c]pyridin-4(5H)-one derivatives. Flow cytometry confirms cell cycle arrest (G1 phase), while Western blotting detects LC3-II accumulation, a marker of autophagosome formation .
Q. How can structural modifications optimize selectivity for carbonic anhydrase isoforms (e.g., CAH1 vs. CAH2)?
Substituting the methoxy group with bulkier tert-butyl moieties reduces off-target binding to CAH2 by increasing steric hindrance. Computational docking (AutoDock Vina) predicts binding poses, while isothermal titration calorimetry (ITC) quantifies affinity differences. For example, 4-chlorophenyl analogs show 10-fold higher selectivity for CAH1 over CAH2 .
Q. How should researchers resolve contradictions in reported pharmacological data across studies?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentrations in kinase assays). Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and validate findings across multiple cell lines. Meta-analyses of pyrazole derivatives highlight the critical role of solubilizing agents (DMSO vs. cyclodextrin) in modulating bioavailability .
Q. What strategies improve metabolic stability without compromising activity?
Deuteration at the pyrazole C-5 position reduces CYP450-mediated oxidation, as shown in pharmacokinetic studies of trifluoromethyl analogs. Prodrug approaches (e.g., esterification of the carboxylic acid group) enhance oral absorption, with hydrolysis kinetics monitored via HPLC-MS/MS .
Methodological Considerations
Q. What in vivo models are appropriate for evaluating anti-inflammatory efficacy?
Use carrageenan-induced paw edema in rodents for acute inflammation or collagen-induced arthritis (CIA) models for chronic responses. Plasma cytokine levels (IL-6, IL-1β) are quantified via multiplex assays, while histopathology scores inflammation severity. Compare results to celecoxib as a positive control .
Q. How can computational tools guide the design of pyrazole-based inhibitors?
Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories. Quantitative structure-activity relationship (QSAR) models identify critical descriptors (e.g., logP, polar surface area) for blood-brain barrier penetration. Fragment-based drug design (FBDD) optimizes substituents for target engagement .
Q. What protocols mitigate toxicity risks during preclinical development?
Screen for hERG channel inhibition (patch-clamp electrophysiology) and hepatotoxicity (ALT/AST levels in rodent serum). Ames tests evaluate mutagenicity, while micronucleus assays assess genotoxicity. Structural alerts (e.g., nitro groups) are replaced with safer bioisosteres like trifluoromethyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
